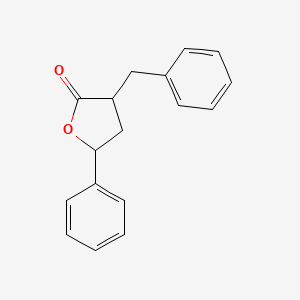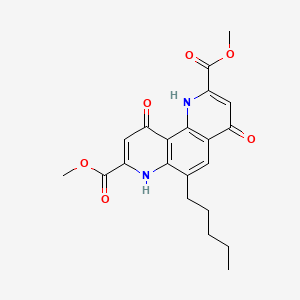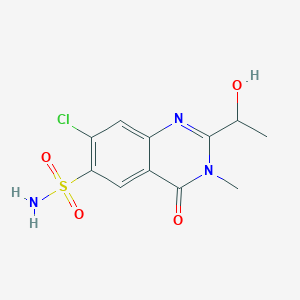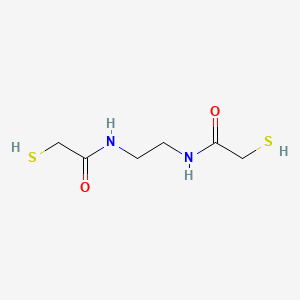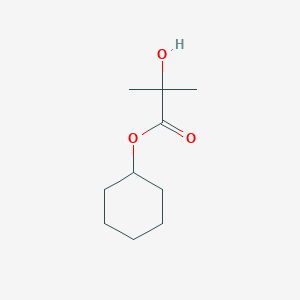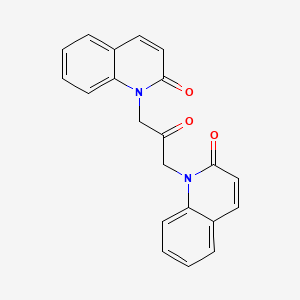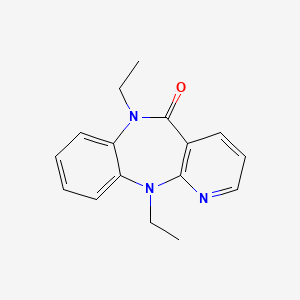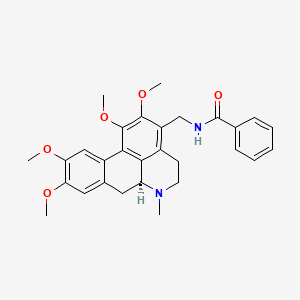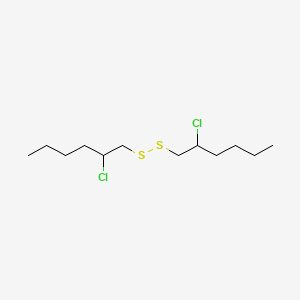![molecular formula C35H22N2O4 B12803458 9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis- CAS No. 79665-35-3](/img/structure/B12803458.png)
9,10-Anthracenedione, 1,1'-[(4-methyl-1,3-phenylene)diimino]bis-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of two anthraquinone units linked by a 4-methyl-1,3-phenylene diimino group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone typically involves the reaction of 4-methyl-1,3-phenylenediamine with anthraquinone derivatives under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate the production of significant quantities of the compound, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
1,1’-[(4-methyl-1,3-phenylene)diimino]bisanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the anthraquinone units and the 4-methyl-1,3-phenylene diimino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of quinone derivatives.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, resulting in the formation of hydroquinone derivatives.
Substitution: Substitution reactions can occur at the
特性
CAS番号 |
79665-35-3 |
|---|---|
分子式 |
C35H22N2O4 |
分子量 |
534.6 g/mol |
IUPAC名 |
1-[3-[(9,10-dioxoanthracen-1-yl)amino]-4-methylanilino]anthracene-9,10-dione |
InChI |
InChI=1S/C35H22N2O4/c1-19-16-17-20(36-27-14-6-12-25-30(27)34(40)23-10-4-2-8-21(23)32(25)38)18-29(19)37-28-15-7-13-26-31(28)35(41)24-11-5-3-9-22(24)33(26)39/h2-18,36-37H,1H3 |
InChIキー |
YPAAQIDLHHHJAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


